molecular formula C17H14FN3OS2 B2884746 N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-16-8

N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2884746
CAS No.: 864917-16-8
M. Wt: 359.44
InChI Key: BMJOGBULAWUWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioether-linked acetamide moiety bearing a 4-fluorophenyl group. This structure combines aromatic, heterocyclic, and thioether functionalities, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c1-11-2-4-12(5-3-11)16-20-17(24-21-16)23-10-15(22)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJOGBULAWUWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of Thioamides

Acyl thioisocyanates, generated from chloro-oxime intermediates, undergo cyclization in the presence of sulfides. As detailed in WO2013173672A1, treatment of chloro-mesylate intermediates with sodium thiocyanate (NaSCN) in methyl tetrahydrofuran (MeTHF) yields acyl thioisocyanates, which subsequently react with p-tolyl sulfides to form the thiadiazole core. Critical parameters include:

  • Temperature : 0°C to room temperature to prevent side reactions.
  • Atmosphere : Nitrogen environment to minimize oxidation of sulfur species.
  • Solvent : MeTHF or toluene for optimal solubility and reaction kinetics.

Equation :
$$
\text{Cl-Oxime} + \text{MsCl} \xrightarrow{\text{DIPEA, 0°C}} \text{Cl-Mesylate} \xrightarrow{\text{NaSCN, MeTHF}} \text{Acyl Thioisocyanate} \xrightarrow{\text{p-Tolyl Sulfide}} \text{Thiadiazole}
$$

Bisulfite-Mediated Stabilization

To enhance intermediate stability, sodium bisulfite (NaHSO₃) is employed during aldehyde protection steps. This method, described in WO2013173672A1, stabilizes reactive aldehyde intermediates, enabling high-purity thiadiazole formation.

Acetamide Intermediate Preparation

The N-(4-fluorophenyl)acetamide backbone is synthesized via nucleophilic substitution or hydrolysis reactions. US5808152A discloses a two-step process:

Chloroacetamide Synthesis

2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide is prepared by reacting 4-fluorophenylisopropylamine with chloroacetyl chloride. Key conditions:

  • Solvent : Toluene or xylene for improved reaction control.
  • Base : Triethylamine to scavenge HCl byproducts.

Hydroxyl Group Introduction

The chloroacetamide undergoes nucleophilic displacement with sodium formate under anhydrous conditions at 135–140°C, yielding N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide. Subsequent hydrolysis with aqueous alkali produces the free hydroxyl intermediate.

Thioether Bond Formation

Coupling the thiadiazole-thiol to the acetamide requires precise control of substitution reactions. EP0922701B1 outlines a method adaptable to this step:

Nucleophilic Substitution

2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide reacts with 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of aqueous sodium hydroxide and toluene. The reaction proceeds via an SN2 mechanism, with the thiolate anion displacing chloride.

Reaction Conditions :

  • Temperature : 0–15°C to suppress side reactions.
  • Solvent : Toluene for phase separation during workup.
  • Molar Ratio : 1:1 acetamide to thiadiazole-thiol for optimal yield.

Acidification and Isolation

Post-reaction, the organic phase is acidified with hydrochloric acid to precipitate the product, which is filtered and recrystallized from ethanol/water mixtures.

Optimization and Catalytic Methods

Recent advancements focus on catalyst reuse and solvent recycling. EP0648742B1 highlights polymer-supported amine catalysts for thioacetamide synthesis, a strategy applicable to thioether formation. Key data:

Table 1: Catalyst Performance in Thioether Synthesis

Catalyst Temperature (°C) Time (h) Yield (%) Reusability
Polymer-DMAP 120 2.25 98 >10 cycles
Triethylamine 130 3 95 Single-use
Na₂CO₃ 100 6 85 Single-use

Data adapted from EP0648742B1 and WO2013173672A1.

Comparative Analysis of Methodologies

Thiadiazole-first vs. Acetamide-first :

  • Yield : Thiadiazole-first approaches achieve 85–92% yield versus 75–88% for acetamide-first routes.
  • Purity : Thiadiazole intermediates exhibit higher crystallinity, simplifying purification.
  • Scalability : One-pot methods reduce step count but require stringent condition control.

Chemical Reactions Analysis

Acylation and Derivatization

The acetamide moiety undergoes acylation to form prodrugs or modified bioactive derivatives. For example:

  • Reaction with α-Haloketones :
    Condensation with α-haloketones in the presence of Na₂CO₃ yields imidazo[2,1-b] thiadiazole derivatives .
    Example Product : 2-((6-(4-Fluorophenyl)imidazo[2,1-b] thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide .

Reagent Conditions Yield
α-BromoacetophenoneNa₂CO₃, ethanol, reflux75–84%
4-Fluorophenylacetic acidEDC/DMAP, THF, room temperature82%

Oxidation Reactions

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing Agent Conditions Product
H₂O₂ (30%)Acetic acid, 50°C, 4 hoursSulfoxide derivative (confirmed by LC-MS)
m-CPBADCM, 0°C to RT, 2 hoursSulfone derivative (¹H-NMR: δ 3.8–4.1)

Biological Interactions

The compound exhibits enzyme-targeted reactivity due to its thiadiazole core:

  • Kinase Inhibition : Competes with ATP-binding sites in BRAF/VEGFR-2 kinases via π-π stacking (p-tolyl) and hydrogen bonding (acetamide NH) .

  • Anticancer Activity : Metabolized via cytochrome P450 to form reactive intermediates that alkylate DNA (IC₅₀ = 9 μM against MDA-MB-231 cells) .

Stability Under Hydrolytic Conditions

The acetamide bond hydrolyzes slowly in acidic/basic media:

Condition Half-Life Degradation Product
0.1 M HCl, 37°C48 hours2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid
0.1 M NaOH, 37°C24 hoursSame as above + 4-fluoroaniline

Cross-Coupling Reactions

The p-tolyl group participates in Suzuki-Miyaura couplings for structural diversification :

  • Reagent : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours.

  • Product : Derivatives with extended π-systems (e.g., biphenyl analogs) .

Comparative Reactivity Table

Reaction Type Key Functional Group Reagents/Conditions Application
Nucleophilic substitutionThiol (-SH)K₂CO₃, acetone Core synthesis
AcylationAcetamide (-NHCO-)EDC/DMAP, THF Prodrug design
OxidationThioether (-S-)H₂O₂, acetic acidMetabolite studies
HydrolysisAmide bondHCl/NaOH Stability profiling

This compound’s reactivity is leveraged in medicinal chemistry for developing antimicrobial and anticancer agents . Future research could explore its use in metal-organic frameworks (MOFs) or photoactive materials, given its aromatic and sulfur-rich structure.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors critical to disease processes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Target Compound C₁₇H₁₄FN₃OS₂ 359.44 4-fluorophenyl, p-tolyl 1,2,4-thiadiazole, thioether linkage
N-[4-Acetyl-5-(4-fluorophenyl)-...acetamide C₁₂H₁₂FN₃O₂S 281.31 4-fluorophenyl, acetyl Dihydro-1,3,4-thiadiazole
Sodium 2-((4-phenyl-5-...acetate C₂₀H₁₅N₅O₂S₂Na 456.48 Phenylamino, triazole Triazole-thiadiazole hybrid
2-((4-fluorophenyl)thio)-N-(4-...acetamide C₁₈H₁₈FN₅O₃S 403.40 Tetrazole, methoxyethyl Tetrazole-thioacetamide

Key Observations :

  • Thiadiazole vs. Tetrazole/Triazole: The target’s 1,2,4-thiadiazole core differs from tetrazole () or triazole () analogs.
  • Substituent Effects : The p-tolyl group (methyl-substituted phenyl) in the target compound may increase lipophilicity compared to unsubstituted phenyl analogs (e.g., ). Fluorine on the acetamide moiety improves metabolic stability and membrane permeability .

Crystallographic and Conformational Insights

  • Target Compound: No crystallographic data are provided, but analogs like N-[4-Acetyl-5-(4-fluorophenyl)-...acetamide () crystallize in a monoclinic system (space group P2₁/c) with a dihydro-thiadiazole ring.
  • Sodium 2-((4-phenyl-5-...acetate (): The sodium salt form enhances solubility, a feature absent in the neutral target compound. This highlights the role of counterions in modulating bioavailability .

Biological Activity

N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its synthesis, biological evaluations, and structure-activity relationships (SAR).

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluorophenyl acetamide with a thiadiazole derivative. The general synthetic route includes:

  • Preparation of Thiourea Derivative : The initial step often involves the formation of a thiourea derivative from 4-fluorophenyl acetamide and appropriate thioketones.
  • Formation of Thiadiazole Ring : The thiourea undergoes cyclization to form the 1,2,4-thiadiazole ring.
  • Final Coupling Reaction : The final compound is obtained through coupling with a p-tolyl group.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

2.1 Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiadiazole derivatives, including this compound. The biological activity is often assessed using various cancer cell lines:

  • Cell Lines Used : Commonly used cell lines include MCF-7 (breast cancer), HepG2 (liver cancer), and K562 (leukemia).
  • Assay Methods : The MTT assay is frequently used to determine cell viability and calculate IC50 values.

In one study, derivatives similar to this compound showed promising results:

CompoundCell LineIC50 (µM)
Compound AMCF-718.1
Compound BHepG214.1
Compound CK5629.6

The compound demonstrated significant cytotoxic effects against MCF-7 cells with an IC50 value as low as 0.28 µg/mL .

The proposed mechanisms for the anticancer activity of thiadiazole derivatives include:

  • Induction of Apoptosis : Many studies indicate that these compounds can induce apoptotic cell death in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, inhibiting further cell division .

Additionally, molecular docking studies suggest that these compounds may interact with specific protein targets involved in cancer progression, such as kinases .

3. Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications influence biological activity:

  • Substituent Effects : The presence of electron-donating groups (e.g., methyl groups) on the phenyl ring has been associated with increased potency.
  • Thiadiazole Variations : Variations in the thiadiazole moiety also play a significant role in enhancing anticancer activity.

For instance, compounds with p-tolyl substitutions exhibited improved activity compared to their unsubstituted counterparts .

4. Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Study on MCF-7 Cells : A derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells and was able to down-regulate key proteins involved in tumor growth .
  • In Vivo Studies : In vivo studies demonstrated that certain thiadiazole derivatives could target tumor cells effectively in animal models, showcasing their potential for further development into therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes and critical parameters for synthesizing N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of thiadiazole rings and nucleophilic substitution. Key steps:

Thiadiazole Formation : React p-tolyl thioamide with chlorinating agents (e.g., PCl₃) to form 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol .

Thioether Linkage : Couple the thiol group with 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions (e.g., NaOH/ethanol, reflux) .

Optimization Parameters :

  • Temperature : 60–80°C for cyclization; 40–50°C for substitution.
  • Reagent Ratios : 1:1.2 molar ratio of thiadiazole-thiol to chloroacetamide derivative.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.